molecular formula C10H10N2 B1314836 Quinolin-5-ylmethanamine CAS No. 58123-57-2

Quinolin-5-ylmethanamine

Cat. No.: B1314836
CAS No.: 58123-57-2
M. Wt: 158.2 g/mol
InChI Key: HNTPRADIZKVIMT-UHFFFAOYSA-N
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Description

Quinolin-5-ylmethanamine is an organic compound with the molecular formula C11H11N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

(Quinolin-5-yl)methanamine, a derivative of quinoline, has been found to exhibit significant biological activity. The primary targets of (Quinolin-5-yl)methanamine are believed to be the enzymes topoisomerase IV and DNA gyrase . These enzymes play a crucial role in bacterial nucleic acid synthesis, making them a prime target for antibacterial agents .

Mode of Action

The interaction of (Quinolin-5-yl)methanamine with its targets results in the disruption of bacterial nucleic acid synthesis. This disruption is achieved by inhibiting the function of the enzymes topoisomerase IV and DNA gyrase . The inhibition of these enzymes leads to the breakage of bacterial chromosomes, thereby preventing the bacteria from replicating .

Biochemical Pathways

(Quinolin-5-yl)methanamine affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with (Quinolin-5-yl)methanamine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (Quinolin-5-yl)methanamine are predicted to be satisfactory . These properties have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

The result of (Quinolin-5-yl)methanamine’s action is the inhibition of bacterial growth through the disruption of bacterial nucleic acid synthesis . In the context of cancer cells, one of the compounds similar to (Quinolin-5-yl)methanamine was found to be active with an inhibition concentration value of (IC50) 29.4 μM against a non-small cell lung cancer cell line, A549 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Quinolin-5-yl)methanamine. For instance, the compound’s action can be influenced by the pH of the environment, as certain compounds may be more effective in either acidic or alkaline conditions . Additionally, the presence of other compounds or substances in the environment can also affect the action of (Quinolin-5-yl)methanamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Quinolin-5-ylmethanamine typically involves a two-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Quinolin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinolin-5-ylmethanone.

    Reduction: Quinolin-5-ylmethanol.

    Substitution: Various substituted quinolin-5-ylmethanamines depending on the alkyl halide used.

Scientific Research Applications

Quinolin-5-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • (Quinolin-3-yl)methanamine
  • n-Methyl-1-(quinolin-5-yl)methanamine
  • Cyclopropyl(quinolin-5-yl)methanamine

Comparison: Quinolin-5-ylmethanamine is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

quinolin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPRADIZKVIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475909
Record name 1-(Quinolin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-57-2
Record name 1-(Quinolin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 0.1173 g (0.76 mmol) 11 in 10 mL NH3 saturated EtOH was added a 1 mL slurry of Raney nickel (50wt. % in EtOH). After 19 h under H2 at atmospheric pressure, the reaction mixture was diluted with 20 mL EtOH and filtered over celite. The celite was washed with 200 mL EtOH, and the filtrate was concentrated in vacuo. Purification by flash chromatography (20×120 mm silica gel, linear gradient 5-7% (10% NH4OH:MeOH):CH2C2) provided 12. 1H NMR (CDCl3, 400 MHz) δ 8.937 (dd, 1H, J=1.56, 4.12 Hz, ArH); 8.475 (d, 1H, J=8.14 Hz, ArH); 8.033 (d, 1H, J=8.50 Hz, ArH); 7.681 (t, 1H, J=7.78 Hz, ArH); 7.546 (d, 1H, J=7.04 Hz, ArH); 7.450 (dd, 1H, J=4.16, 8.55 Hz, ArH); 4.347 (s, 2H, ArCH2); MS (Electrospray): m/z 159.0 (M+H).
Name
Quantity
0.1173 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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